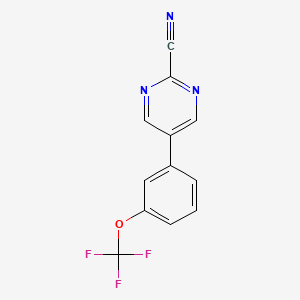![molecular formula C5H8N6 B13102079 2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and triazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization to form the fused ring system . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Materials Science: It is used in the development of thermally stable energetic materials due to its robust fused ring system.
Chemical Research: The compound serves as a building block for synthesizing other heterocyclic compounds with potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This interaction disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with potential kinase inhibitory activity.
1,2,3-Triazolo[1,5-a]pyrazine: Known for its applications in medicinal chemistry and as a fluorescent probe.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Investigated for its role as a necroptosis inhibitor.
Uniqueness
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine is unique due to its specific fused ring structure, which imparts distinct chemical properties and biological activities. Its ability to act as a kinase inhibitor and its thermal stability make it particularly valuable in both medicinal and materials science .
Propiedades
Fórmula molecular |
C5H8N6 |
|---|---|
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine |
InChI |
InChI=1S/C5H8N6/c1-2-8-5-3(6)4(7)10-11(5)9-2/h10H,6-7H2,1H3 |
Clave InChI |
PKQVPYOUEQDETJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=N1)C(=C(N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102011.png)






![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)



![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)

